



The Pharmacology of DSP-4 Hydrochloride: A **Technical Guide**

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Compound of Interest		
Compound Name:	DSP-4 hydrochloride	
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This in-depth guide provides a comprehensive overview of the pharmacology of N-(2chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4), a widely utilized neurotoxin in preclinical research. Tailored for researchers, scientists, and drug development professionals, this document details its mechanism of action, neurotoxic specificity, and its application in modeling neurodegenerative diseases.

Introduction

DSP-4 is a potent and selective neurotoxin that targets noradrenergic neurons, particularly those originating from the locus coeruleus.[1] Its ability to cross the blood-brain barrier and induce long-lasting depletion of norepinephrine (NE) in specific brain regions makes it an invaluable tool for studying the role of the noradrenergic system in various physiological and pathological processes.[2][3][4]

Mechanism of Action

The neurotoxic effects of DSP-4 are initiated by its selective uptake into noradrenergic nerve terminals via the norepinephrine transporter (NET).[1] Following transport, DSP-4 undergoes an intramolecular cyclization to form a reactive aziridinium ion. This highly electrophilic intermediate then covalently modifies nucleophilic sites on intracellular macromolecules, leading to irreversible inhibition of the NET and ultimately, the degeneration of the nerve terminal.[1]



Neurotoxic Specificity and Effects

DSP-4 exhibits a high degree of selectivity for noradrenergic neurons. Studies have shown that it has a significantly lower affinity for the serotonin and dopamine transporters.[5] The neurotoxic effects are most pronounced in brain regions densely innervated by the locus coeruleus, such as the cortex and hippocampus, while regions like the hypothalamus show less susceptibility.[6][7]

Quantitative Data on Norepinephrine Depletion

The administration of DSP-4 leads to a dose-dependent and region-specific depletion of norepinephrine. The following table summarizes the quantitative effects of DSP-4 on NE levels in various brain regions of rodents.

Brain Region	Dose of DSP-4	Species	% Decrease in NE
Cortex	50 mg/kg	Rat	86%[6]
Hippocampus	50 mg/kg	Rat	91%[6]
Cerebellum	50 mg/kg	Rat	Significant decrease[6]
Brainstem	50 mg/kg	Rat	Significant decrease[6]
Hypothalamus	50 mg/kg	Rat	Minor decrease[7]
Locus Coeruleus	50 mg/kg	Rat	Significant decrease[6]
Frontal Cortex	>10 mg/kg (dose- dependent)	Rat	>90% (at 50 mg/kg)[8] [9]
Spinal Cord	50 mg/kg (neonatal)	Rat	>80%[9]
Pons	2 x 50 mg/kg	Mouse	Significant decrease[4]
Prefrontal Cortex	2 x 50 mg/kg	Mouse	Significant decrease[4]



Interaction with Monoamine Transporters

The selectivity of DSP-4 is further illustrated by its differential inhibitory potency at various monoamine transporters. The following table presents the half-maximal inhibitory concentrations (IC50) of DSP-4.

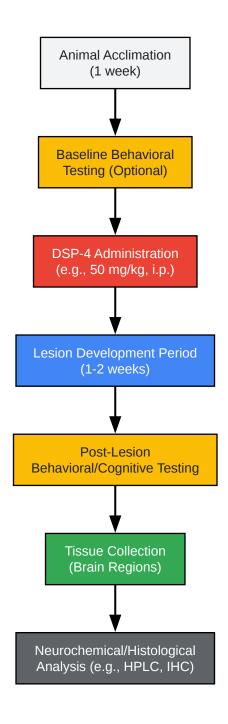
Transporter	IC50 (μM)	Inhibition Type
Human Norepinephrine Transporter (hNAT)	~5	Irreversible[5]
Human Serotonin Transporter (hSERT)	~25	Irreversible (with reversible component)[5]
Human Dopamine Transporter (hDAT)	~200	Irreversible (with reversible component)[5]
Human Organic Cation Transporter 1 (hOCT1)	~1	Reversible[5]
Human Organic Cation Transporter 2 (hOCT2)	~1	Reversible[5]
Human Organic Cation Transporter 3 (hOCT3)	~1	Irreversible (with reversible component)[5]

Signaling Pathways in DSP-4-Induced Neurotoxicity

Recent studies have elucidated the intracellular signaling pathways involved in DSP-4-mediated neurotoxicity. A key mechanism involves the induction of DNA damage, which triggers a DNA damage response (DDR) pathway.









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